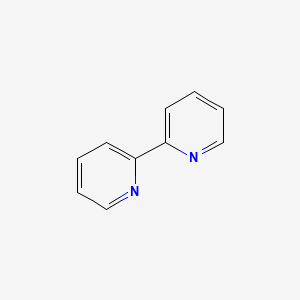

2,2'-Bipyridine

Description

This compound has been reported in Dichilus gracilis, Dichilus lebeckioides, and other organisms with data available.

A reagent used for the determination of iron.

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVEXUMMXZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040635 | |

| Record name | 2,2'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS. | |

| Record name | 2,2'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

273.5 °C, 272-273 °C | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

121 °C | |

| Record name | 2,2'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very sol in alcohol, ether, and benzene, Soluble in oxygenated solvents, In water, 5.93X10+3 mg/l @ 25 °C, Solubility in water, g/100ml: 6.4 | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000013 [mmHg] | |

| Record name | 2,2'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, Crystals from dilute alcohol, PRISMS FROM PETROLEUM ETHER | |

CAS No. |

366-18-7 | |

| Record name | 2,2′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551W113ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 °C, 70 °C | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Enduring Ligand: A Technical Guide to 2,2'-Bipyridine Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

2,2'-Bipyridine (bpy) stands as a cornerstone ligand in the field of coordination chemistry. Its remarkable versatility and the unique photophysical and electrochemical properties of its metal complexes have propelled its use in a vast array of applications, from catalysis and solar energy conversion to medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the fundamental principles of this compound coordination chemistry, with a focus on synthesis, electronic properties, reactivity, and characterization.

Core Principles of this compound and its Coordination

This compound is a bidentate chelating ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered ring. In its free state, the two pyridine rings are coplanar with the nitrogen atoms in a trans conformation. However, upon coordination to a metal center, the ligand adopts a cis conformation to facilitate chelation. This conformational change is a key feature of its coordination chemistry.

The electronic structure of this compound is characterized by a π-system that can be readily modified through substitution on the pyridine rings. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Furthermore, this compound is considered a "redox non-innocent" ligand, meaning it can actively participate in redox processes, storing and releasing electrons. This property is central to many of its applications, particularly in photoredox catalysis.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved by reacting a metal salt with the bipyridine ligand in a suitable solvent. The stoichiometry of the reaction determines the number of bipyridine ligands that coordinate to the metal center, with tris-chelated complexes, such as [M(bpy)3]n+, being common for octahedral metals.

Spectroscopic and Electrochemical Properties

The coordination of this compound to a metal ion gives rise to characteristic spectroscopic and electrochemical signatures.

Electronic Spectroscopy: Bipyridine complexes often exhibit intense absorption bands in the visible region of the electromagnetic spectrum. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand.

Vibrational Spectroscopy: Infrared (IR) spectroscopy is a valuable tool for characterizing bipyridine complexes. The coordination of the bipyridine ligand to a metal center results in shifts in the vibrational frequencies of the pyridine rings. For instance, the C=N stretching vibrations are often observed to shift to higher wavenumbers upon coordination.

Electrochemistry: Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of this compound complexes. These complexes can undergo both metal-centered and ligand-centered redox processes. The potentials at which these processes occur provide valuable information about the electronic structure of the complex and its suitability for applications in areas such as catalysis and molecular electronics.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound complexes.

Table 1: Selected Bond Lengths and Angles for this compound Metal Complexes

| Complex | M-N Bond Length (Å) | N-M-N Bite Angle (°) |

| [Fe(bpy)3]2+ | 2.12 - 2.14 | ~76 |

| [Ru(bpy)3]2+ | 2.053 | ~78 |

| [Ni(bpy)3]2+ | 2.09 - 2.10 | ~78 |

| [Zn(bpy)Cl2] | 2.09 - 2.11 | ~78 |

Note: Bond lengths and angles can vary depending on the counter-ion and crystal packing.

Table 2: Spectroscopic Data for Selected this compound Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key IR Bands (cm⁻¹) (C=N stretch) |

| [Fe(bpy)3]2+ | 522 | 8,600 | ~1603 |

| [Ru(bpy)3]2+ | 452 | 14,600 | ~1604 |

| [Cr(bpy)3]3+ | 456 | 4,500 | ~1608 |

Table 3: Electrochemical Data for Selected Tris(this compound) Complexes in Acetonitrile

| Complex | E₁/₂ (M³⁺/M²⁺) vs. Fc⁺/Fc (V) | E₁/₂ (bpy/bpy⁻) vs. Fc⁺/Fc (V) |

| [Fe(bpy)3]2+ | +0.69 | -1.67, -1.87, -2.12 |

| [Ru(bpy)3]2+ | +0.88 | -1.71, -1.90 |

| [Co(bpy)3]2+ | -0.09 | -1.33, -1.58 |

Data compiled from various sources.[1]

Key Applications and Mechanistic Pathways

The unique properties of this compound complexes have led to their widespread use in various fields.

Photoredox Catalysis

Ruthenium tris(bipyridine), [Ru(bpy)3]2+, is a paradigmatic photosensitizer. Upon absorption of visible light, it is excited to a long-lived triplet state that can engage in single-electron transfer reactions. This has been exploited in a vast number of organic transformations.

Cross-Coupling Reactions

Palladium-bipyridine complexes are effective catalysts for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Experimental Protocols

Synthesis of Tris(this compound)iron(II) Chloride, [Fe(bpy)3]Cl2

This protocol describes a common method for synthesizing the intensely colored [Fe(bpy)3]2+ complex.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

This compound (bpy)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of FeCl₂·4H₂O in a minimal amount of deionized water.

-

In a separate beaker, dissolve 3.1 equivalents of this compound in ethanol.

-

Slowly add the bipyridine solution to the iron(II) chloride solution with constant stirring.

-

A deep red color will develop almost immediately, indicating the formation of the [Fe(bpy)3]2+ complex.

-

Continue stirring the solution at room temperature for 30 minutes to ensure the reaction goes to completion.

-

The product can be precipitated by the addition of a saturated solution of sodium chloride or by slow evaporation of the solvent.

-

Collect the red crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Synthesis of Tris(this compound)ruthenium(II) Chloride, [Ru(bpy)3]Cl2

This protocol outlines the synthesis of the widely used photosensitizer, [Ru(bpy)3]Cl2.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound (bpy)

-

Ethanol

-

N,N-Dimethylformamide (DMF) (optional, as a higher boiling point solvent)

-

Sodium hypophosphite (NaH₂PO₂) (optional, as a reducing agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of RuCl₃·xH₂O and 3.5 equivalents of this compound in ethanol.

-

If using a reducing agent, add a slight excess of sodium hypophosphite.

-

Heat the mixture to reflux with stirring for 4-6 hours. The color of the solution will change from dark brown to a deep orange-red.

-

Allow the solution to cool to room temperature.

-

The product can be isolated by reducing the volume of the solvent under reduced pressure and then cooling the solution in an ice bath to induce crystallization.

-

Collect the orange-red crystals of [Ru(bpy)3]Cl2 by vacuum filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Characterization by Cyclic Voltammetry

This protocol provides a general workflow for the electrochemical analysis of a this compound complex.

Procedure:

-

Prepare a ~1 mM solution of the this compound complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Degas the solution by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

-

Immerse the electrodes in the degassed analyte solution.

-

Using a potentiostat, apply a potential waveform, scanning from an initial potential to a switching potential and back.

-

Record the resulting current as a function of the applied potential.

-

For accurate measurements, it is recommended to record the cyclic voltammogram of an internal standard, such as ferrocene, under the same conditions to reference the measured potentials.

Conclusion

The coordination chemistry of this compound is a rich and dynamic field, underpinned by the ligand's exceptional stability, versatile electronic properties, and predictable coordination behavior. From fundamental studies of electron transfer to cutting-edge applications in photoredox catalysis and medicinal chemistry, bipyridine complexes continue to be a cornerstone of modern inorganic and organometallic research. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists seeking to explore and exploit the remarkable potential of this enduring ligand.

References

Synthesis and Characterization of 2,2'-Bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyridine (bpy) is a crucial bidentate chelating ligand in coordination chemistry, finding extensive application in catalysis, materials science, and pharmaceuticals. Its ability to form stable complexes with a wide array of metal ions has made it an indispensable scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, alongside a comprehensive summary of its characterization using modern analytical techniques. Detailed experimental protocols for key synthetic and analytical procedures are presented to facilitate practical application in a research and development setting.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into classical coupling methods and more modern catalytic approaches. Historically, the Ullmann coupling of 2-halopyridines was a foundational method. However, contemporary syntheses often favor transition-metal-catalyzed reactions, particularly those employing nickel, for their higher yields and milder reaction conditions.

Nickel-Catalyzed Reductive Homocoupling

A prevalent and efficient method for synthesizing symmetrical 2,2'-bipyridines is the nickel-catalyzed reductive homocoupling of 2-halopyridines.[1] This approach offers the advantage of often being ligand-free and can be performed at moderate temperatures.[2][3] Manganese or zinc powder are commonly used as the terminal reductant.[1][2]

The general scheme for this reaction is as follows:

References

- 1. publishing.bceln.ca [publishing.bceln.ca]

- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

The Core Electronic Properties of 2,2'-Bipyridine as a Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine (bpy), a widely recognized chelating ligand in coordination chemistry, plays a pivotal role in a vast array of applications, from catalysis and solar energy conversion to medicinal chemistry and materials science.[1] Its robust bidentate nature, forming a stable five-membered ring with metal ions, underpins the stability and unique electronic characteristics of its complexes.[1] This technical guide provides a comprehensive overview of the core electronic properties of this compound as a ligand, with a focus on its redox behavior, spectroscopic signatures, and the electronic influence it exerts on metal centers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Redox Properties: A Non-Innocent Ligand

A key feature of this compound is its "non-innocent" character, meaning the ligand itself actively participates in the redox chemistry of its metal complexes.[2] The bpy ligand can exist in three distinct oxidation states: the neutral form (bpy⁰), a radical anion (bpy•⁻), and a dianion (bpy²⁻).[2] This electronic flexibility is central to the diverse electrochemical and photochemical behaviors of its complexes. The successive reduction of the bpy ligand involves the population of its π* antibonding orbitals.[2]

The redox potentials of metal-bipyridine complexes are sensitive to both the nature of the metal center and the presence of substituents on the bipyridine rings. Electron-withdrawing groups on the bpy ligand generally make the complex more easily reduced (less negative reduction potential), while electron-donating groups have the opposite effect.

Table 1: Redox Potentials of Selected Metal-Bipyridine Complexes

| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte | Reference |

| [Fe(bpy)₃]²⁺ | Fe(III)/Fe(II) | +1.06 | Acetonitrile / 0.1 M TEAP | |

| [Fe(bpy)₃]²⁺ | Fe(II)/Fe(I) | -1.27 | Acetonitrile / 0.1 M TEAP | |

| [Fe(bpy)₃]²⁺ | Fe(I)/Fe(0) | -1.48 | Acetonitrile / 0.1 M TEAP | |

| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | +1.26 | Acetonitrile / 0.1 M TEAP | |

| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(I) | -1.33 | Acetonitrile / 0.1 M TEAP | |

| [Ru(H₂dcbpy)₃]²⁺ | Ru(III)/Ru(II) | +1.62 | Acetonitrile | |

| [Cp*Rh(mnbpy)]²⁺ | Complex Reduction | -1.62 (vs. Fc⁺/Fc) | Acetonitrile / 0.1 M [nBu₄N][PF₆] |

Note: Reference electrodes and electrolyte concentrations can vary between studies, leading to differences in reported potential values. TEAP = Tetraethylammonium perchlorate, dcbpy = this compound-4,4'-dicarboxylic acid, Cp = pentamethylcyclopentadienyl, mnbpy = 4-nitro-2,2'-bipyridyl.*

Spectroscopic Properties

The electronic transitions in metal-bipyridine complexes give rise to characteristic absorption and emission spectra, providing valuable insights into their electronic structure and excited-state dynamics.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectra of this compound and its metal complexes are typically characterized by two main types of transitions:

-

Intraligand (π → π) Transitions:* These high-energy absorptions, usually occurring in the ultraviolet region, are associated with electronic excitations within the bipyridine ligand itself.

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are a hallmark of transition metal-bipyridine complexes and are responsible for their often intense colors. In an MLCT transition, an electron is excited from a metal-centered d-orbital to a vacant π* orbital of the bipyridine ligand. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand.

Table 2: UV-Vis Absorption Data for Selected this compound Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Solvent | Reference |

| This compound | 288.40 | - | n → π | - | |

| This compound | 191.40 | - | π → π | - | |

| [Fe(bpy)₃]²⁺ | 522 | 8,600 | ¹A₁ → ¹T₁ (MLCT) | Water | |

| [Ru(bpy)₃]²⁺ | 452 | 14,600 | ¹A₁ → ¹T₁ (MLCT) | Water | |

| [Co(dmbpy)₂(dca)₂] | 301-306 | - | MLCT | - | |

| [Ni(dmbpy)₂(dca)₂] | 301-306 | - | MLCT | - | |

| [Zn(dmbpy)₂(dca)₂] | 301-306 | - | MLCT | - |

dmbpy = 4,4'-dimethyl-2,2'-bipyridine, dca = dicyanamide

Fluorescence Spectroscopy

Many metal-bipyridine complexes, particularly those of ruthenium(II), exhibit strong luminescence. This emission typically originates from the triplet MLCT (³MLCT) excited state, which is populated via intersystem crossing from the initially formed singlet MLCT (¹MLCT) state. The long lifetime and high quantum yield of the luminescence from complexes like [Ru(bpy)₃]²⁺ have led to their widespread use in applications such as photosensitizers, biological labels, and electrochemiluminescence.

Table 3: Fluorescence Data for Selected this compound Complexes

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Solvent | Reference |

| [Ru(bipy)(terpy)(imi)]²⁺ | 475 | 662 | - | Acetonitrile/Water | |

| [Ru(bipy)(terpy)(4-Meimi)]²⁺ | 475 | 667 | - | Acetonitrile/Water |

terpy = 2,2':6',2''-terpyridine, imi = imidazole, 4-Meimi = 4-methylimidazole

Experimental Protocols

Synthesis of tris(this compound)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂)

A common and reliable method for the synthesis of [Ru(bpy)₃]Cl₂ involves the reaction of ruthenium(III) chloride with this compound in the presence of a reducing agent.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound (bpy)

-

Sodium hypophosphite (NaH₂PO₂)

-

Deionized water

Procedure:

-

A mixture of RuCl₃·xH₂O and a threefold molar excess of this compound is suspended in deionized water.

-

A freshly prepared aqueous solution of sodium hypophosphite is added to the suspension.

-

The reaction mixture is heated to reflux for approximately 30 minutes. During this time, the color of the solution will change, typically from green to brown and finally to a deep orange or red.

-

After cooling to room temperature, the solution is filtered to remove any insoluble impurities.

-

The product is precipitated by the addition of a saturated solution of a suitable salt, such as potassium chloride, to induce crystallization.

-

The resulting orange-red crystals of [Ru(bpy)₃]Cl₂ are collected by filtration, washed with cold water, and dried.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of metal complexes.

Apparatus:

-

Potentiostat

-

Three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

Procedure:

-

A solution of the metal-bipyridine complex (typically in the millimolar concentration range) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for several minutes.

-

The three electrodes are immersed in the solution.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the current is measured.

-

The resulting plot of current versus potential is a cyclic voltammogram, which provides information on the formal reduction potentials, the number of electrons transferred, and the reversibility of the redox processes.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions in metal-bipyridine complexes.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically with a 1 cm path length)

Procedure:

-

A dilute solution of the metal-bipyridine complex is prepared in a suitable solvent (e.g., acetonitrile, water).

-

A reference cuvette containing the pure solvent is placed in the spectrophotometer to obtain a baseline.

-

The sample cuvette is then placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

-

The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined.

Visualizations

Caption: Metal-to-Ligand Charge Transfer (MLCT) Process in a Metal-Bipyridine Complex.

Caption: General Experimental Workflow for Metal-Bipyridine Complex Analysis.

References

The Enduring Ligand: A Technical Guide to the History and Synthesis of 2,2'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of 2,2'-Bipyridine (bpy), a cornerstone ligand in coordination chemistry. From its initial preparation in the late 19th century to the sophisticated cross-coupling methodologies of modern organic synthesis, this document details the evolution of its production. Key experimental protocols for its synthesis are provided, and quantitative data are summarized for comparative analysis. This guide is intended to be a valuable resource for researchers and professionals who utilize this versatile chelating agent in catalysis, materials science, and pharmaceutical development.

Introduction

This compound is a bidentate chelating ligand that has become one of the most widely used and studied ligands in the field of coordination chemistry.[1] Its ability to form stable complexes with a vast array of metal ions has led to its application in diverse areas, including catalysis, analytical chemistry, and the development of novel materials with unique photophysical and electrochemical properties.[1][2] This guide delves into the historical context of its discovery and the progression of its synthetic methodologies, offering a detailed look at the experimental procedures that have made this crucial molecule readily accessible to the scientific community.

The Genesis of a Ligand: Fritz Blau's Discovery

In 1888, the German chemist Fritz Blau first reported the synthesis of this compound.[1][3] His method, a landmark in heterocyclic chemistry, involved the dry distillation of copper(II) pyridine-2-carboxylate. This process, while foundational, was characterized by low yields, typically below 20%. The discovery, however, was pivotal, as it introduced a novel bidentate ligand that would soon be at the center of Alfred Werner's revolutionary theory of coordination chemistry. Blau's work established that the newly synthesized compound formed an intensely colored red complex with iron(II) sulfate, a characteristic that would later be exploited for the colorimetric determination of iron.

Historical Significance

Blau's synthesis of this compound and his subsequent investigation of its coordination complexes were instrumental in the early development of coordination chemistry. Ten years after its discovery, Blau described many of the defining features of its coordination behavior, including the 3:1 ligand-to-iron stoichiometry in its famed iron(II) complex. This early work laid the groundwork for understanding the thermodynamics and kinetics of metal complexation.

Evolution of Synthetic Methodologies

The initial low-yield synthesis by Blau spurred the development of more efficient and versatile methods for preparing this compound and its derivatives. The evolution of these synthetic routes reflects the broader advancements in organic chemistry over the past century.

The Ullmann Reaction: A Step Forward

In 1928, a significant improvement in the synthesis of this compound was achieved by Wibaut, who applied the Ullmann reaction. This method involves the reductive coupling of a 2-functionalized pyridine, such as 2-bromopyridine or 2-chloropyridine, in the presence of copper metal at high temperatures. The Ullmann reaction provided a more reliable and higher-yielding route to symmetrical bipyridines, with reported yields of up to 60% from 2-bromopyridine. For many years, this and its variations remained a primary method for the synthesis of this compound.

Modern Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls, including this compound. These methods offer milder reaction conditions, greater functional group tolerance, and the ability to synthesize unsymmetrical bipyridines with high selectivity.

The Stille coupling reaction utilizes an organotin reagent (a stannylpyridine) and a halopyridine, coupled in the presence of a palladium catalyst. This method has been successfully employed for the synthesis of various this compound derivatives. A notable drawback of this method is the toxicity of the organotin compounds used.

The Negishi coupling involves the reaction of an organozinc reagent with a halo- or triflyloxy-pyridine, catalyzed by a nickel or palladium complex. This method is known for its high yields and mild reaction conditions. The organozinc reagents are typically prepared in situ from the corresponding halopyridine.

Quantitative Data Summary

The choice of synthetic route for this compound often depends on factors such as desired scale, available starting materials, and the need for specific substitution patterns. The following table summarizes the typical yields and conditions for the major synthetic methods.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions |

| Blau's Synthesis | Copper(II) pyridine-2-carboxylate | Heat (Dry Distillation) | < 20 | High Temperature |

| Ullmann Reaction | 2-Bromopyridine | Copper Powder | 40 - 60 | High Temperature (180-220 °C) |

| Stille Coupling | 2-Stannylpyridine + 2-Bromopyridine | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | 70 - 95 | Anhydrous, inert atmosphere |

| Negishi Coupling | 2-Pyridylzinc halide + 2-Halopyridine | Pd Catalyst (e.g., Pd(PPh₃)₄) | 75 - 98 | Anhydrous, inert atmosphere |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂ |

| Molar Mass | 156.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70-73 °C |

| Boiling Point | 273 °C |

| Solubility | Soluble in most organic solvents; sparingly soluble in water |

| pKa (conjugate acid) | 4.3 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the history of this compound synthesis.

Protocol 1: Fritz Blau's Synthesis (1888) - A Modern Interpretation

Objective: To synthesize this compound by the dry distillation of copper(II) pyridine-2-carboxylate.

Materials:

-

Copper(II) pyridine-2-carboxylate

-

Distillation apparatus suitable for high-temperature distillation (e.g., Kugelrohr or a short-path distillation setup)

-

Heating mantle or sand bath

-

Collection flask, cooled in an ice bath

-

Dichloromethane or chloroform for extraction

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., hexane or petroleum ether)

Procedure:

-

Place a small quantity (e.g., 5-10 g) of dry copper(II) pyridine-2-carboxylate into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are well-sealed. The collection flask should be cooled in an ice bath to efficiently trap the distillate.

-

Heat the distillation flask gradually using a heating mantle or sand bath. The temperature should be raised to the point of decomposition of the copper salt (typically > 200 °C).

-

A crude, oily distillate containing pyridine and this compound will collect in the receiving flask. Continue heating until no more distillate is produced.

-

Allow the apparatus to cool to room temperature.

-

Dissolve the crude distillate in dichloromethane or chloroform and transfer it to a separatory funnel.

-

Wash the organic layer with water to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable non-polar solvent like hexane or petroleum ether to yield a white crystalline solid.

Expected Yield: < 20%

Protocol 2: Ullmann Reaction for Symmetrical this compound Synthesis

Objective: To synthesize this compound via the copper-mediated homocoupling of 2-bromopyridine.

Materials:

-

2-Bromopyridine

-

Activated copper powder

-

High-boiling point solvent (e.g., dimethylformamide - DMF, or sand as a diluent)

-

Reaction vessel suitable for high temperatures (e.g., a sealed tube or a round-bottom flask with a reflux condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

Extraction solvent (e.g., chloroform or hot toluene)

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a dry reaction vessel, combine 2-bromopyridine and a stoichiometric excess of activated copper powder.

-

If using a solvent, add anhydrous DMF.

-

Flush the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

-

Heat the mixture to a high temperature (typically 180-220 °C) with vigorous stirring.

-

Maintain the reaction at this temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a suitable solvent like chloroform or hot toluene and stir for several hours to extract the product.

-

Filter the mixture to remove the copper residues.

-

Wash the filtrate with water to remove DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expected Yield: 40-60%

Protocol 3: Negishi Cross-Coupling for Unsymmetrical this compound Synthesis

Objective: To synthesize a substituted this compound via a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

-

A 2-halopyridine (e.g., 2-bromopyridine)

-

A substituted 2-halopyridine (e.g., 2-chloro-5-methylpyridine)

-

n-Butyllithium

-

Anhydrous zinc chloride (ZnCl₂)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate

-

Column chromatography setup (silica gel)

Procedure: Part A: Preparation of the Organozinc Reagent

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-halopyridine (e.g., 2-bromopyridine) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 30 minutes.

-

To this solution, add a solution of anhydrous ZnCl₂ in THF dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Part B: Cross-Coupling Reaction 6. In a separate flame-dried Schlenk flask, add the substituted 2-halopyridine (e.g., 2-chloro-5-methylpyridine) and the palladium catalyst. 7. Transfer the freshly prepared organozinc reagent from Part A to this flask via cannula. 8. Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC. 9. Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. 10. Extract the product with ethyl acetate. 11. Wash the combined organic layers with water and brine. 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 13. Purify the crude product by column chromatography on silica gel.

Expected Yield: 75-98%

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the key synthetic methods for this compound.

Caption: Workflow for Fritz Blau's original synthesis of this compound.

References

2,2'-Bipyridine and its common metal complexes

An In-depth Technical Guide to 2,2'-Bipyridine and its Common Metal Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (bpy) is a cornerstone bidentate N,N'-heterocyclic ligand that has been pivotal in the advancement of coordination chemistry, materials science, and medicinal chemistry. Its ability to form stable, well-defined complexes with a vast array of metal ions has led to their application as catalysts, photosensitizers, molecular wires, and, increasingly, as therapeutic agents. The characteristic photophysical and electrochemical properties of these complexes, particularly those of ruthenium(II) and iron(II), are central to their functionality. This guide provides a comprehensive overview of the synthesis of this compound, the properties of its common metal complexes, detailed experimental protocols, and its emerging role in drug development, with a focus on inducing cancer cell apoptosis.

The this compound Ligand

This compound is an organic compound consisting of two pyridine rings linked at their 2-positions. This arrangement allows the two nitrogen atoms to act as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion. In its uncoordinated state, the molecule adopts a planar trans-conformation, but it rotates around the central C-C bond to assume the cis-conformation required for chelation.

Synthesis of this compound

The synthesis of the bipyridine core has evolved significantly over the years. Common strategies include:

-

Ullmann-type Homocoupling: This classic method involves the coupling of 2-halopyridines (e.g., 2-bromopyridine) using a copper or nickel catalyst.

-

Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) between a 2-halopyridine and a 2-pyridyl organometallic reagent.

-

Pyridine Dehydrogenative Coupling: Direct coupling of pyridine can be achieved at high temperatures using catalysts like Raney nickel.

These methods allow for the synthesis of both the parent ligand and its various substituted derivatives, which are used to tune the steric and electronic properties of the resulting metal complexes.

Physicochemical Properties of this compound

The fundamental properties of the free this compound ligand are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | |

| Molar Mass | 156.18 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 70-73 °C | |

| Boiling Point | 273 °C | |

| pKa (conjugate acid) | 4.33 | |

| log Kₒw (Octanol/Water) | 1.50 | |

| Solubility | Soluble in most organic solvents; slightly soluble in water |

Coordination Chemistry and Metal Complexes

As a bidentate, neutral ligand, this compound forms stable complexes with nearly all transition metals.[1] The resulting chelate effect leads to complexes that are significantly more stable than their monodentate pyridine analogues.[2] The most common coordination number is three, resulting in an octahedral [M(bpy)₃]ⁿ⁺ complex, which is chiral and exists as two enantiomers.

Figure 1: Chelation of a metal ion by three this compound ligands.

Quantitative Data of Common Metal Complexes

The stability and properties of metal-bipyridine complexes are critical for their application. The following tables summarize key quantitative data for some of the most studied first-row transition metal complexes.

Table 1: Stability Constants of M(II)-Bipyridine Complexes The formation of tris-bipyridine complexes occurs in three steps (K₁, K₂, K₃), with an overall stability constant (β₃ = K₁·K₂·K₃).[3] The values can vary with experimental conditions (temperature, ionic strength).

| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ (Overall) | Reference |

| Co(II) | 5.75 | 5.50 | 4.75 | 16.00 | [4] |

| Ni(II) | 7.07 | 6.77 | 6.26 | 20.10 | [4] |

| Cu(II) | 7.87 | 5.57 | 3.36 | 16.80 | |

| Fe(II) | 4.20 | 3.70 | 9.50* | 17.40 |

*Note: The unusually high K₃ value for Fe(II) is due to a spin-crossover from a high-spin state in the bis-complex to a more stable low-spin state in the tris-complex, which provides significant additional crystal field stabilization energy.

Table 2: Electrochemical and Photophysical Properties of [Fe(bpy)₃]²⁺ and [Ru(bpy)₃]²⁺ The ruthenium(II) and iron(II) tris-bipyridine complexes are archetypal examples used in photochemistry and electrochemistry. Their properties are dominated by a metal-to-ligand charge transfer (MLCT) transition.

| Complex | E₁/₂ (M³⁺/M²⁺ vs NHE) | λₘₐₓ (MLCT) | Molar Absorptivity (ε) | Emission λₘₐₓ | Quantum Yield (Φ) | Excited State Lifetime (τ) | Reference |

| [Fe(bpy)₃]²⁺ | +1.06 V | ~522 nm | ~8,700 M⁻¹cm⁻¹ | N/A | < 10⁻⁵ | < 1 ns | |

| [Ru(bpy)₃]²⁺ | +1.26 V | ~452 nm | ~14,600 M⁻¹cm⁻¹ | ~610 nm | ~0.06 (aq.) | ~600 ns (aq.) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of two of the most common and important bipyridine complexes.

Synthesis of Tris(2,2'-bipyridyl)iron(II) Sulfate, [Fe(bpy)₃]SO₄

This synthesis is a straightforward precipitation reaction and is often used as a colorimetric test for iron(II).

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

This compound (bpy)

-

Deionized water

-

Ethanol

Procedure:

-

In a 50 mL beaker, dissolve 0.278 g (1.0 mmol) of FeSO₄·7H₂O in 20 mL of deionized water.

-

In a separate 100 mL beaker, dissolve 0.487 g (3.1 mmol, >3 equivalents) of this compound in 20 mL of ethanol. Gentle warming may be required.

-

While stirring, slowly add the aqueous iron(II) sulfate solution to the ethanolic bipyridine solution.

-

An intense deep red color will form immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.

-

Continue stirring the mixture for 15-20 minutes at room temperature to ensure complete reaction.

-

Reduce the volume of the solvent on a rotary evaporator or by gentle heating to approximately half, and then allow the solution to cool slowly.

-

Collect the resulting deep red crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol.

-

Dry the product in a desiccator. The expected product is the sulfate salt, [Fe(bpy)₃]SO₄.

Synthesis of Tris(2,2'-bipyridyl)ruthenium(II) Chloride, [Ru(bpy)₃]Cl₂

This synthesis involves the reduction of Ru(III) to Ru(II) in the presence of the ligand.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound (bpy)

-

Sodium hypophosphite (NaH₂PO₂)

-

Deionized water

-

Potassium chloride (KCl)

Procedure:

-

Combine 0.10 g of RuCl₃·xH₂O (approx. 0.4 mmol) and 0.23 g (1.47 mmol, >3 equivalents) of this compound in a 25 mL round-bottom flask.

-

Add 10 mL of deionized water and a magnetic stir bar.

-

Prepare a fresh solution of sodium hypophosphite by dissolving ~0.2 g in 1-2 mL of water. Add 0.5 mL of this reducing agent solution to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to a boil with stirring for 30-45 minutes. The solution color will transition from dark brown/green to a clear, intense orange-red.

-

After the reflux period, cool the solution to room temperature. Filter it through a sintered glass funnel to remove any insoluble impurities.

-

Transfer the clear filtrate to a beaker and add an excess of solid potassium chloride (~3 g) to precipitate the product via the common ion effect.

-

Stir the mixture until the KCl dissolves and then cool it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the orange-red crystalline product, [Ru(bpy)₃]Cl₂, by vacuum filtration.

-

Wash the product with small portions of ice-cold water.

-

Dry the product under vacuum.

Figure 2: General experimental workflow for the synthesis of a tris-bipyridine metal complex.

Applications in Drug Development

While initially explored for their photophysical properties, metal-bipyridine complexes are gaining significant attention as potential therapeutic agents, particularly in oncology. Their mechanism of action is often multifaceted, leveraging the properties of both the metal center and the bipyridine ligand.

Induction of Apoptosis in Cancer Cells

Many bipyridine complexes exhibit cytotoxicity against various cancer cell lines. One of the primary mechanisms is the induction of apoptosis (programmed cell death). This process is often initiated by the complex's ability to generate intracellular Reactive Oxygen Species (ROS). The free bipyridine ligand itself can act as a metal chelator, disrupting the homeostasis of essential metal ions like iron and zinc within the cell, which can also trigger apoptotic pathways.

The proposed signaling pathway often involves the following key steps:

-

ROS Generation: The complex catalyzes the formation of ROS (e.g., superoxide, hydroxyl radicals) within the cell.

-

Mitochondrial Disruption: Increased oxidative stress leads to a decrease in the mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and the executioner Caspase-3).

-

Apoptosis Execution: Activated caspases cleave essential cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

References

An In-depth Technical Guide to the Structural Features of 2,2'-Bipyridine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core structural features of 2,2'-bipyridine (bpy) metal complexes. This compound is a highly versatile and widely used ligand in coordination chemistry due to its ability to form stable complexes with a vast range of metal ions.[1][2][3] The resulting complexes exhibit diverse coordination geometries and possess unique photophysical, electrochemical, and biological properties, making them compelling candidates for applications in catalysis, materials science, and, notably, drug development.[4][5]

Fundamental Coordination and Structural Aspects

This compound typically functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. This chelation effect significantly enhances the stability of the resulting metal complexes compared to those with monodentate pyridine ligands. In its free solid state, the two pyridine rings of bpy adopt a trans-conformation. However, upon coordination to a metal ion, the ligand is forced into a planar, cis-conformation.

The electronic structure of the bpy ligand is crucial to its coordination behavior. While neutral bpy is a weak π-acceptor, it is a "redox non-innocent" ligand, meaning it can actively participate in redox reactions. Through reduction, it can form a π-radical monoanion (bpy•−) or a diamagnetic dianion (bpy2−). This redox activity directly influences the structural parameters of the coordinated ligand. A key indicator of the bpy oxidation state is the length of the central C-C bond between the two pyridine rings and the adjacent C-N bonds. Population of the π* orbitals upon reduction leads to a shortening of this bridging C-C bond.

Metal complexes of this compound can adopt several coordination geometries, largely dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. The most common geometries include:

-

Octahedral: In "tris(bipy)" complexes, three bipyridine ligands coordinate to a single metal ion, resulting in a six-coordinate, octahedral structure with the general formula [M(bpy)₃]ⁿ⁺. These complexes are chiral and exist as enantiomeric pairs.

-

Square Planar: Four-coordinate complexes, particularly with d⁸ metal ions like Pt(II), can adopt a square planar geometry, for example, in [Pt(bpy)₂]²⁺. Steric hindrance between the hydrogen atoms at the 6 and 6' positions of the two bpy ligands can cause a distortion from ideal planarity.

-

Tetrahedral: Distorted tetrahedral coordination geometries are also observed, for instance, in some zinc complexes.

Substituents on the 4,4'-positions of the bipyridine rings can significantly influence the resulting complex's supramolecular organization and solid-state properties through effects like hydrogen bonding and steric hindrance.

Quantitative Structural Data

The precise bond lengths and angles within a this compound metal complex provide invaluable insight into its electronic structure and reactivity. These parameters are most accurately determined by single-crystal X-ray diffraction. The following tables summarize key structural data for a selection of representative bpy metal complexes.

Table 1: Selected Bond Lengths in this compound Metal Complexes

| Complex | Metal Ion | M-N Bond Length (Å) | Intraligand C-C' Bond Length (Å) |

| [Fe(bpy)₃]²⁺ | Fe(II) | ~1.96 | - |

| [Ru(bpy)₃]²⁺ | Ru(II) | ~2.06 | - |

| [Ni(bpy)(mes)₂] | Ni(II) | - | - |

| [Co(bpy)(mes)₂] | Co(II) | - | - |

| [Mn(bpy)(mes)₂] | Mn(II) | - | - |

| [Cr(bpy)(mes)₂] | Cr(II) | - | - |

| [LZn(bpy)]⁺ | Zn(II) | ~2.14, ~2.16 | ~1.48 |

| [LZn(bpy•⁻)] | Zn(II) | ~2.07, ~2.09 | ~1.44 |

| [LZn(bpy²⁻)]⁻ | Zn(II) | ~2.07, ~2.08 | ~1.42 |

mes = 2,4,6-Me₃C₆H₂; L = β-diketiminate ligand. Data for M(bpy)(mes)₂ complexes are available but not specified in the provided search results.

Table 2: Selected Bond Angles in this compound Metal Complexes

| Complex | N-M-N Bite Angle (°) |

| [LZn(bpy)]⁺ | ~75.4 |

| [LZn(bpy•⁻)] | ~77.8 |

| [LZn(bpy²⁻)]⁻ | ~78.0 |

L = β-diketiminate ligand.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound metal complexes are fundamental to understanding their structural features.

A common method for synthesizing tris-chelated bpy complexes involves the reaction of a metal salt with three molar equivalents of the this compound ligand in a suitable solvent.

Example: Synthesis of [Fe(bpy)₃]²⁺

-

Preparation of Solutions: Prepare a solution of an iron(II) salt (e.g., ferrous ammonium sulfate) in water. Prepare a separate solution of this compound in a minimal amount of ethanol or water.

-

Complexation: While stirring the iron(II) solution, slowly add three molar equivalents of the this compound solution.

-

Observation: A deep red color will form almost instantaneously, indicating the formation of the [Fe(bpy)₃]²⁺ complex.

-

Completion and Isolation: The reaction mixture can be gently warmed to ensure the reaction proceeds to completion. The complex can be used directly in solution for spectroscopic studies or precipitated by the addition of a suitable counter-ion (e.g., Cl⁻, PF₆⁻) and then purified by recrystallization to obtain a solid product.

A suite of analytical techniques is employed to confirm the structure and purity of bpy metal complexes.

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand environment in solution. The chemical shifts of the bipyridine protons, particularly H5 and H6, can provide information about the binding mode and the electronic environment of the complex. For instance, in square-planar d⁸ metal complexes, the upfield shift of the H5 resonance is a key diagnostic feature.

-

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its composition.

-

UV-Visible Spectroscopy: Bipyridine complexes often exhibit intense absorptions in the visible region of the spectrum, which are typically assigned to metal-to-ligand charge transfer (MLCT) transitions.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the bipyridine ligand to the metal center by observing shifts in the vibrational frequencies of the ligand.

-

Elemental Analysis: This provides the percentage composition of elements in the complex, which is used to confirm its empirical formula.

Logical and Experimental Workflows

The following diagrams illustrate the typical workflows and relationships in the study of this compound metal complexes.

Relevance to Drug Development

The unique structural and electronic properties of this compound metal complexes have positioned them as promising candidates in drug development. Their ability to interact with biological macromolecules, coupled with the redox activity of both the metal center and the bipyridine ligand, opens avenues for therapeutic applications. For example, some poly(bipyridyl) ligands have shown potent cytotoxicity against cancer cell lines. The anticancer activity of these ligands can be modulated by complexation and decomplexation with biorelevant metal ions. The design of such complexes often involves a "pro-drug" strategy, where a less toxic metal complex releases a more active, metal-free ligand within the target cells.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unveiling the Light: A Technical Guide to the Photophysical Properties of 2,2'-Bipyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2,2'-bipyridine and its derivatives has positioned these compounds at the forefront of advancements in materials science, catalysis, and medicine. Their unique electronic and structural properties, which can be finely tuned through synthetic modification, give rise to a rich and varied photophysical behavior. This technical guide provides an in-depth exploration of the core photophysical properties of this compound derivatives, with a particular focus on their applications in luminescence and photodynamic therapy (PDT). We present a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their pursuit of novel and efficient photoactive molecules.

Core Photophysical Properties: A Quantitative Overview

The interaction of this compound derivatives with light is dictated by a set of key photophysical parameters. Understanding these quantitative descriptors is crucial for predicting and optimizing the performance of these molecules in various applications. The following tables summarize the essential photophysical data for a selection of this compound derivatives and their metal complexes, providing a comparative landscape for researchers.

Table 1: Photophysical Properties of Selected this compound-Based Push-Pull Fluorophores in THF

| Compound/Ref. | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf (%) |

| 3a | 373 | 443 | 4469.58 | 49.1 |

| 3b | 374 | 487 | 6185.04 | 48.0 |

| 3d | 375 | 490 | 6234.33 | 44.0 |

| Unsubstituted Analog | 362 | 422 | 4337.36 | Not Reported |

*Data sourced from a study on α-(N-biphenyl)-substituted 2,2'-bipyridines, which exhibit intense blue-to-green fluorescence.[1][2][3][4] The extension of the conjugation in the aniline moieties of these derivatives leads to a redshift in the emission maxima.[1]

Table 2: Photophysical Properties of Ruthenium(II) Complexes with Thienyl-Appended Phenanthroline Ligands in Acetonitrile

| Complex | λabs (nm) | λem (nm) | τem (μs) | Φem (%) | ΦΔ (%) |

| 1 (n=1) | 458 | 618 | 1.0 | 1.2 | 65 |

| 2 (n=2) | 462 | 618 | 1.0 | 1.2 | 74 |

| 3 (n=3) | 464 | 618 | 1.0 | 1.2 | 78 |

| [Ru(bpy)3]2+ | 452 | 615 | 0.95 | 9.5 | 56 |

*These Ru(II) dyads are potent singlet oxygen sensitizers, with their efficacy increasing with the number of thienyl groups. The emission originates from a triplet metal-to-ligand charge transfer (3MLCT) state.

Experimental Protocols: A Guide to Characterization

The accurate determination of photophysical properties is paramount for the rational design of new this compound derivatives. This section provides detailed methodologies for key experiments cited in the literature.

Fluorescence Quantum Yield (Φf) Measurement (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely adopted technique.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., THF, acetonitrile)

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, [Ru(bpy)₃]²⁺ in acetonitrile)

-

This compound derivative sample

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

where:

-

Φstd is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the linear plots for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if different).

-

Time-Resolved Fluorescence Lifetime (τf) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Materials and Equipment:

-

TCSPC Spectrometer with a pulsed light source (e.g., picosecond laser diode)

-

Photomultiplier tube (PMT) or other sensitive detector

-

Sample solution in a quartz cuvette

-

Scattering solution (for instrument response function)

Procedure:

-

Prepare a dilute solution of the this compound derivative.

-

Measure the Instrument Response Function (IRF) by recording the scatter from a solution like Ludox or a non-fluorescent suspension at the excitation wavelength.

-

Acquire the fluorescence decay curve of the sample by exciting with the pulsed laser and detecting the emitted photons over time.

-

Deconvolute the IRF from the experimental decay curve using appropriate fitting software. The decay is often fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method)

For applications in photodynamic therapy, quantifying the efficiency of singlet oxygen (¹O₂) generation is crucial. An indirect method using a chemical trap is commonly employed.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

Solvent (e.g., acetonitrile)

-

Standard photosensitizer with known ΦΔ (e.g., [Ru(bpy)₃]²⁺)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

-

This compound derivative sample

Procedure:

-

Prepare solutions of the sample and the standard in the chosen solvent, each containing the singlet oxygen trap (e.g., DPBF). The initial absorbance of the trap should be around 1.0-1.5 at its absorption maximum.

-

Irradiate the solutions with monochromatic light at a wavelength where both the sample and standard absorb.

-

Monitor the decrease in absorbance of the singlet oxygen trap at its maximum absorption wavelength at regular time intervals during irradiation. This bleaching is due to its reaction with ¹O₂.

-

Plot the change in absorbance of the trap versus irradiation time for both the sample and the standard. The initial slope of this plot is proportional to the rate of ¹O₂ generation.

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ, sample) using the following equation:

ΦΔ, sample = ΦΔ, std * (ksample / kstd) * (Iabs, std / Iabs, sample)

where:

-

ΦΔ, std is the singlet oxygen quantum yield of the standard.

-

ksample and kstd are the slopes of the absorbance decay plots for the sample and standard, respectively.

-

Iabs, sample and Iabs, std are the rates of light absorption by the sample and standard, respectively, which can be determined from the incident light intensity and the absorbance of the solutions.

-

Visualizing the Processes: Diagrams and Workflows

To further elucidate the complex processes involving this compound derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound derivatives.

Caption: Simplified signaling pathways in photodynamic therapy (PDT) leading to apoptosis and necrosis.

Conclusion

The rich photophysical landscape of this compound derivatives continues to inspire the development of innovative technologies. From highly efficient emitters for next-generation displays to potent photosensitizers for targeted cancer therapy, the ability to rationally design and synthesize these molecules with tailored properties is of paramount importance. This guide has provided a foundational understanding of their key photophysical characteristics, offered practical guidance for their experimental characterization, and visualized the complex processes they can initiate. It is our hope that this resource will serve as a valuable tool for researchers and professionals, accelerating the discovery and application of novel this compound-based materials.

References

- 1. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted this compound-Based Push-Pull Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores [mdpi.com]

The Non-Innocent Dance of 2,2'-Bipyridine: A Technical Guide to its Redox Behavior in Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine (bpy), a classic bidentate chelating ligand, has been a cornerstone of coordination chemistry for decades.[1] Its rigid structure and strong σ-donating and π-accepting properties lead to the formation of stable, often vividly colored, complexes with a wide array of transition metals.[1][2] However, the role of bpy in the redox chemistry of its metal complexes is far from passive. It is a quintessential "non-innocent" ligand, actively participating in electron transfer processes and profoundly influencing the electronic structure and reactivity of the coordination compound.[3][4] This technical guide provides an in-depth exploration of the redox behavior of this compound in transition metal complexes, offering a comprehensive resource for researchers in fields ranging from catalysis and materials science to drug development.

The non-innocence of this compound stems from its ability to exist in multiple, stable oxidation states: the neutral form (bpy⁰), a radical anion (bpy•⁻), and a dianion (bpy²⁻). This electronic flexibility allows the bpy ligand to act as an electron reservoir, accepting and donating electrons during redox reactions. Consequently, the observed redox processes in a metal-bpy complex may not be solely metal-centered but can be partially or entirely ligand-centered. Understanding this interplay between the metal and the ligand is crucial for designing complexes with tailored electrochemical and photophysical properties for specific applications, such as electrocatalysis, photoredox catalysis, and the development of redox-active therapeutic agents.